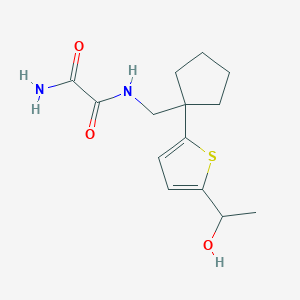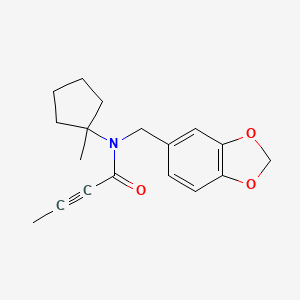
Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound that belongs to the class of benzamide derivatives and contains a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: Common starting materials might include 3,5-dimethylbenzoic acid, thiosemicarbazide, and ethyl 4-aminobenzoate.
Reaction Conditions: Reactions typically involve condensation, acylation, and cyclization steps:
Condensation: Thiosemicarbazide reacts with 3,5-dimethylbenzoic acid to form 5-(3,5-dimethylbenzamido)-1,3,4-thiadiazole.
Acylation: The thiadiazole derivative is then reacted with ethyl 4-aminobenzoate under acylation conditions.
Cyclization: Final cyclization steps ensure the formation of the desired compound.
Industrial Production Methods:
Batch Process: Reactions carried out in controlled batch reactors.
Optimization: Parameters like temperature, pH, and reaction time are optimized to achieve maximum yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents.
Substitution Reactions: Electrophilic or nucleophilic substitution reactions are common.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Sodium borohydride, for example.
Substitution Conditions: Often carried out under acidic or basic conditions.
Major Products:
The major products depend on the type of reaction; for example, oxidation may yield sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate finds applications in several research areas:
Chemistry: Used as an intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: The compound's biological activity is being investigated, particularly its potential as an antimicrobial or anticancer agent.
Medicine: Possible applications in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
Mecanismo De Acción
Effects: The compound exerts its effects by interacting with specific molecular targets.
Molecular Targets and Pathways:
The thiadiazole ring and benzamide moiety are key in binding to target proteins or enzymes.
This binding can modulate the activity of these targets, leading to desired biological outcomes.
Comparación Con Compuestos Similares
Ethyl 4-aminobenzoate derivatives.
1,3,4-Thiadiazole containing compounds.
Benzamide derivatives with varying substitutions.
Uniqueness:
The specific combination of the ethyl ester, benzamide, and thiadiazole ring provides a unique chemical profile.
Enhanced biological activity and selectivity due to the unique structure.
Hope this gives you a comprehensive view of Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate. Curious to know more about any specific section?
Propiedades
IUPAC Name |
ethyl 4-[[2-[[5-[(3,5-dimethylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-4-30-20(29)15-5-7-17(8-6-15)23-18(27)12-31-22-26-25-21(32-22)24-19(28)16-10-13(2)9-14(3)11-16/h5-11H,4,12H2,1-3H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDISQGFBZHNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2430790.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-methylbenzamide hydrochloride](/img/structure/B2430793.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2430794.png)

![N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2430798.png)
![3'-(4-Fluorophenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2430799.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2430802.png)


![2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2430808.png)
![N-[(4-chlorophenyl)methyl]-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2430810.png)
![(E)-3-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2430811.png)
